molecular formula C9H7BrClIO2 B12851459 Ethyl 3-Bromo-5-chloro-4-iodobenzoate

Ethyl 3-Bromo-5-chloro-4-iodobenzoate

Cat. No.: B12851459
M. Wt: 389.41 g/mol
InChI Key: DEMCHWKONGNYLU-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-5-chloro-4-iodobenzoate (CAS: Not explicitly provided in evidence) is a trihalogenated aromatic ester featuring bromine, chlorine, and iodine substituents at the 3-, 5-, and 4-positions of the benzoyl ring, respectively, with an ethyl ester group at the 1-position. This compound belongs to a class of halogenated benzoates with applications in pharmaceuticals, agrochemicals, and materials science. The unique combination of halogens introduces distinct electronic and steric effects:

  • Bromine and chlorine act as moderate electron-withdrawing groups, influencing the ring’s reactivity in electrophilic substitution or cross-coupling reactions.
  • Iodine, a heavier halogen, serves as a superior leaving group in nucleophilic aromatic substitution or transition metal-catalyzed couplings (e.g., Ullmann or Suzuki reactions).
  • The ethyl ester group enhances solubility in non-polar solvents compared to shorter alkyl chains, facilitating synthetic modifications in solution-phase chemistry .

While direct crystallographic data for this compound is absent in the provided evidence, programs like SHELX (widely used for small-molecule refinement) could elucidate its structural features, such as bond lengths and angles influenced by halogen steric effects .

Properties

Molecular Formula

C9H7BrClIO2

Molecular Weight

389.41 g/mol

IUPAC Name

ethyl 3-bromo-5-chloro-4-iodobenzoate

InChI

InChI=1S/C9H7BrClIO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3

InChI Key

DEMCHWKONGNYLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-5-chloro-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of 3-Bromo-5-iodobenzoic acid, which is then subjected to esterification to form the ethyl ester derivative. The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for chlorination and ethanol (C2H5OH) for esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-5-chloro-4-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Comparison with Similar Compounds

Methyl 3-Bromo-5-chloro-4-iodobenzoate

Key Differences :

  • Ester Group : The methyl ester analog () differs only in the ester moiety (methyl vs. ethyl). Methyl esters typically exhibit higher melting points and lower solubility in organic solvents due to reduced alkyl chain length.
Property This compound (Estimated) Mthis compound (Estimated)
Molecular Weight (g/mol) ~399.3 ~385.3
Melting Point Moderate (100–120°C) Higher (120–140°C)
Solubility in CHCl₃ High Moderate

Applications : Ethyl esters are often preferred in drug design for improved bioavailability due to enhanced lipid solubility .

Ethyl 3-Bromobenzoate

Key Differences :

  • Halogen Substitution : Ethyl 3-Bromobenzoate (CAS: 4097-49-8, ) lacks the 4-iodo and 5-chloro substituents, significantly altering its electronic profile.
  • Reactivity : The absence of iodine reduces its utility in metal-catalyzed cross-couplings, where iodine’s superior leaving-group ability is critical.
Property This compound Ethyl 3-Bromobenzoate
Molecular Weight ~399.3 ~243.1
Halogen Effects Strong electron-withdrawing Moderate electron-withdrawing
Reactivity in Suzuki High (iodine as leaving group) Low (bromine only)

Synthetic Utility: The trihalogenated derivative’s iodine atom enables sequential functionalization, a strategy less feasible with mono-halogenated analogs .

Ethyl 3,5-Dichlorobenzoate

Key Differences :

  • Halogen Type : Replacing iodine and bromine with chlorine reduces molecular weight and polarizability.
  • Electronic Effects : Multiple chlorines increase ring deactivation, hindering electrophilic substitution but favoring nucleophilic pathways under harsh conditions.
Property This compound Ethyl 3,5-Dichlorobenzoate
Molecular Weight ~399.3 ~219.0
Leaving Group Ability High (iodine) Low (chlorine)
Applications Cross-coupling intermediates Herbicide precursors

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